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Compound of Interest

Compound Name: Ivangustin

Cat. No.: B12414782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationships (SAR)

of Ivangustin, a naturally occurring sesquiterpene lactone, and its derivatives. The information

presented herein is compiled from recent scientific literature and is intended to serve as a

valuable resource for researchers engaged in the discovery and development of novel

therapeutic agents.

Introduction
Ivangustin is a sesquiterpene lactone that, along with similar natural products, has garnered

significant interest in the scientific community due to its diverse biological activities, including

potent cytotoxic effects against various cancer cell lines.[1] The core chemical scaffold of

Ivangustin presents a promising starting point for medicinal chemistry efforts aimed at

developing novel anticancer agents. Understanding the relationship between the chemical

structure of Ivangustin derivatives and their biological activity is crucial for the rational design

of more potent and selective compounds. This guide summarizes the key findings from

structure-activity relationship studies, details the experimental methodologies used to obtain

these data, and visualizes the elucidated mechanism of action.

Structure-Activity Relationship Data
The cytotoxic activity of Ivangustin and its synthesized derivatives has been evaluated against

a panel of human cancer cell lines. The following table summarizes the quantitative data,
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providing a clear comparison of the impact of various structural modifications on cytotoxic

potency. The half-maximal inhibitory concentration (IC50) values are presented in micromolar

(µM).

Compoun
d

R1 R2
HeLa
(IC50 µM)

PC-3
(IC50 µM)

HEp-2
(IC50 µM)

HepG2
(IC50 µM)

Ivangustin

(2)
H H >40 >40 >40 >40

2a COCH3 H >40 >40 >40 >40

2b
CO(CH2)2

CH3
H 29.5 ± 2.1 21.7 ± 1.5 33.6 ± 2.8 38.4 ± 3.2

2c COPh H 15.3 ± 1.1 11.2 ± 0.9 18.9 ± 1.4 22.5 ± 1.8

2d
COCH=CH

Ph
H 10.1 ± 0.8 8.3 ± 0.6 12.7 ± 1.0 15.4 ± 1.2

2e =O 5.8 ± 0.4 4.2 ± 0.3 7.1 ± 0.5 9.8 ± 0.7

Data sourced from Tang et al., 2018.[1]

Experimental Protocols
General Synthesis of Ivangustin Derivatives
The following is a representative protocol for the synthesis of C1-OH modified derivatives of

Ivangustin, as described in the literature.[1]

Materials and Reagents:

Ivangustin (2)

Anhydride or Acid Chloride (e.g., Acetic Anhydride, Butyric Anhydride, Benzoyl Chloride,

Cinnamoyl Chloride)

Triethylamine (Et3N) or Pyridine
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4-Dimethylaminopyridine (DMAP)

Dichloromethane (CH2Cl2) or other suitable solvent

Dess-Martin Periodinane (DMP)

General Procedure for Esterification (Compounds 2a-2d):

To a solution of Ivangustin (1 equivalent) in a suitable solvent (e.g., CH2Cl2), add the

corresponding anhydride or acid chloride (1.2-1.5 equivalents).

Add a base such as triethylamine or pyridine (2-3 equivalents) and a catalytic amount of

DMAP.

Stir the reaction mixture at room temperature or 0 °C, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired ester

derivative.

Procedure for Oxidation (Compound 2e):

Dissolve Ivangustin (1 equivalent) in anhydrous CH2Cl2.

Add Dess-Martin Periodinane (1.5 equivalents) to the solution.

Stir the reaction mixture at room temperature until the starting material is consumed, as

monitored by TLC.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the layers and extract the aqueous layer with CH2Cl2.

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry

over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the residue by flash column chromatography to yield the oxidized product.

Cytotoxicity Evaluation using Sulforhodamine B (SRB)
Assay
The in vitro cytotoxicity of the synthesized compounds was determined using the

Sulforhodamine B (SRB) assay.[1]

Materials and Reagents:

Human cancer cell lines (e.g., HeLa, PC-3, HEp-2, HepG2)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Trypsin-EDTA

Phosphate-buffered saline (PBS)

Test compounds dissolved in DMSO

Trichloroacetic acid (TCA)

Sulforhodamine B (SRB) solution

Tris base solution

96-well microtiter plates

Protocol:

Cell Seeding: Harvest cells and seed them into 96-well plates at an appropriate density (e.g.,

5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5%

CO2 to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.

Add the diluted compounds to the respective wells and incubate for 72 hours. Include a

vehicle control (DMSO) and a positive control.

Cell Fixation: After incubation, gently add cold TCA (10% w/v) to each well and incubate for 1

hour at 4°C to fix the cells.

Staining: Discard the supernatant and wash the plates five times with slow-running tap water.

Air-dry the plates. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for

15-30 minutes at room temperature.

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound

dye. Air-dry the plates completely.

Solubilization and Absorbance Measurement: Add 10 mM Tris base solution to each well to

solubilize the protein-bound dye. Measure the optical density (OD) at a wavelength of 515

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50

values using a suitable software.

Mechanism of Action and Signaling Pathways
Studies on structurally related sesquiterpene lactones have indicated that their cytotoxic effects

can be attributed to the inhibition of the canonical NF-κB signaling pathway.[2][3] This pathway

is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is a

hallmark of many cancers. The α-methylene-γ-lactone moiety present in Ivangustin and its

active derivatives is a Michael acceptor and can form covalent adducts with nucleophilic

residues, such as cysteine, on target proteins. A key target is the p65 subunit of NF-κB, where

alkylation of a specific cysteine residue can inhibit its DNA binding and transcriptional activity.

[2]

Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the screening of Ivangustin
derivatives for cytotoxic activity.
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Caption: Workflow for cytotoxic screening of Ivangustin derivatives.
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Inhibition of the Canonical NF-κB Signaling Pathway
The diagram below depicts the canonical NF-κB signaling pathway and the proposed point of

inhibition by active Ivangustin derivatives.
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Caption: Proposed inhibition of the NF-κB pathway by Ivangustin derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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